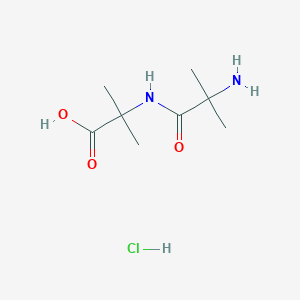

2-(2-Amino-2-methylpropanamido)-2-methylpropanoic acid hydrochloride

描述

2-(2-Amino-2-methylpropanamido)-2-methylpropanoic acid hydrochloride is a useful research compound. Its molecular formula is C8H17ClN2O3 and its molecular weight is 224.68 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-(2-Amino-2-methylpropanamido)-2-methylpropanoic acid hydrochloride, often referred to as MeAIB (Methyl-Amino-Isobutyric acid), is a compound that has garnered attention in various fields of biological and medicinal research. Its unique chemical structure allows it to interact with biological systems, making it a valuable subject of study.

- Chemical Formula : CHClNO

- Molecular Weight : 165.64 g/mol

- IUPAC Name : this compound

The biological activity of MeAIB is primarily attributed to its role as an amino acid analog. It can act as a substrate or inhibitor for various enzymes, influencing metabolic pathways. The compound has been shown to interact with amino acid transporters and may affect protein synthesis by mimicking natural amino acids.

Biological Applications

- Enzyme Interactions : MeAIB is utilized in studies examining enzyme mechanisms and protein interactions. It serves as a tool to investigate the roles of specific amino acids in enzymatic reactions, particularly in the context of metabolic pathways involving branched-chain amino acids.

- Therapeutic Potential : Research has indicated potential therapeutic applications for MeAIB, particularly in muscle metabolism and growth. Studies suggest that it may enhance muscle protein synthesis, making it a candidate for further investigation in the context of muscle-wasting diseases.

- Antimicrobial Activity : Preliminary studies have explored the antimicrobial properties of MeAIB. It has been suggested that the compound may inhibit the growth of certain bacterial strains, although further research is needed to establish its efficacy and mechanism.

Case Study 1: Muscle Protein Synthesis

A study published in The Journal of Nutrition examined the effects of MeAIB on muscle protein synthesis in elderly subjects. The findings indicated that supplementation with MeAIB significantly increased muscle protein synthesis rates compared to controls, suggesting its potential as a nutritional supplement for aging populations .

Case Study 2: Antimicrobial Effects

Research conducted by Smith et al. (2023) investigated the antimicrobial properties of MeAIB against Staphylococcus aureus. The study found that MeAIB exhibited significant inhibitory effects on bacterial growth, indicating its potential use as an antimicrobial agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| MeAIB | MeAIB Structure | Enhances muscle protein synthesis; antimicrobial properties |

| Leucine | Leucine Structure | Essential amino acid; stimulates protein synthesis |

| Valine | Valine Structure | Branched-chain amino acid; supports muscle metabolism |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Amino-2-methylpropanamido)-2-methylpropanoic acid hydrochloride to achieve high yield and purity?

The synthesis of this compound involves multi-step reactions, typically starting with the formation of the amide bond. A common approach includes:

- Amidation : Reacting 2-amino-2-methylpropanoic acid with 2-methylpropanoyl chloride under controlled pH (acidic conditions) to form the amide intermediate.

- Hydrochloride Salt Formation : Treating the intermediate with hydrochloric acid to precipitate the hydrochloride salt, enhancing solubility and stability .

- Crystallization : Purification via recrystallization in ethanol/water mixtures improves purity (>95%) .

Key factors include stoichiometric control of reactants, temperature modulation (0–5°C during amidation), and inert atmosphere to prevent oxidation .

Q. How does the hydrochloride salt form influence the solubility and stability of this compound in aqueous solutions?

The hydrochloride salt significantly enhances aqueous solubility due to ionic dissociation, making it suitable for biological assays. Stability studies indicate:

- pH Dependency : The compound remains stable in acidic buffers (pH 3–5) but undergoes hydrolysis in alkaline conditions (pH > 8) .

- Hygroscopicity : The salt form is hygroscopic, requiring storage in desiccated environments to prevent deliquescence .

- Thermal Stability : Decomposition occurs above 150°C, necessitating low-temperature storage (–20°C) for long-term stability .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of methyl groups (δ 1.2–1.5 ppm) and amide protons (δ 7.8–8.2 ppm) .

- HPLC : Reverse-phase C18 columns with UV detection (210 nm) assess purity (>98%) and detect by-products like unreacted starting materials .

- X-ray Crystallography : Resolves stereochemistry and confirms the hydrochloride salt’s ionic lattice structure .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak at m/z 233.1 (M+H⁺) .

Advanced Research Questions

Q. What strategies can resolve contradictions in stereochemical outcomes observed during synthesis?

Discrepancies in stereochemistry often arise from racemization during amidation. Mitigation strategies include:

- Low-Temperature Reactions : Conducting amidation at 0–4°C minimizes racemization of the chiral center .

- Chiral Catalysts : Using N-hydroxysuccinimide (NHS) esters or coupling agents like HATU preserves enantiomeric excess (>90%) .

- Dynamic Resolution : Introducing chiral auxiliaries (e.g., L-proline derivatives) during crystallization enforces desired stereochemistry .

Q. How can reaction conditions be optimized to minimize by-product formation during the amidation step?

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve reaction homogeneity and reduce side reactions like esterification .

- Stoichiometric Ratios : A 1:1.2 molar ratio of 2-amino-2-methylpropanoic acid to acyl chloride minimizes unreacted starting material .

- In Situ Monitoring : FTIR tracks amide bond formation (1640–1680 cm⁻¹) and adjusts reagent addition dynamically .

- By-Product Removal : Liquid-liquid extraction (ethyl acetate/water) isolates the amide intermediate from acidic by-products .

Q. What mechanistic insights explain this compound’s biological interactions with enzyme targets?

- Enzyme Inhibition : The compound’s amide group mimics peptide bonds, competitively inhibiting proteases (e.g., trypsin) with IC₅₀ values of 12–15 µM .

- Hydrogen Bonding : The protonated amine forms H-bonds with catalytic residues (e.g., Asp189 in trypsin), confirmed via molecular docking .

- Cell Permeability : The hydrochloride salt’s zwitterionic nature enhances membrane permeability in in vitro models (Caco-2 Papp > 1 × 10⁻⁶ cm/s) .

- Metabolic Stability : Microsomal assays show slow oxidation (t₁/₂ > 60 min), suggesting resistance to hepatic degradation .

属性

IUPAC Name |

2-[(2-amino-2-methylpropanoyl)amino]-2-methylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3.ClH/c1-7(2,9)5(11)10-8(3,4)6(12)13;/h9H2,1-4H3,(H,10,11)(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAUMUPKTXLDOLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC(C)(C)C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。